Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate
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Overview
Description
Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is a complex organic compound with the molecular formula C16H20Cl3N3O3S. This compound is known for its unique structure, which includes a trichloroethyl group, a hexanoylamino group, and a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate typically involves multiple steps. One common method includes the reaction of 2,2,2-trichloroethylamine with hexanoyl chloride to form the intermediate 2,2,2-trichloro-1-(hexanoylamino)ethylamine. This intermediate is then reacted with methyl 2-aminobenzoate in the presence of a carbothioylating agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of automated reactors and continuous flow systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the trichloroethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to various biological effects. The hexanoylamino group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[({[2,2,2-trichloro-1-(2,2-dimethylpropanoylamino)ethyl]amino}carbothioyl)amino]benzoate
- Methyl 2-[({[2,2,2-trichloro-1-(2-thienylcarbonyl)amino]ethyl}amino)carbothioyl)amino]benzoate
- Methyl 4-[({[2,2,2-trichloro-1-(4-ethylphenoxy)acetyl]amino}ethyl)amino]carbothioyl)amino]benzoate
Uniqueness
Methyl 2-[({[2,2,2-trichloro-1-(hexanoylamino)ethyl]amino}carbothioyl)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research applications .
Properties
Molecular Formula |
C17H22Cl3N3O3S |
---|---|
Molecular Weight |
454.8 g/mol |
IUPAC Name |
methyl 2-[[2,2,2-trichloro-1-(hexanoylamino)ethyl]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H22Cl3N3O3S/c1-3-4-5-10-13(24)22-15(17(18,19)20)23-16(27)21-12-9-7-6-8-11(12)14(25)26-2/h6-9,15H,3-5,10H2,1-2H3,(H,22,24)(H2,21,23,27) |
InChI Key |
NADNUSCSVAUUOM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=CC=CC=C1C(=O)OC |
Origin of Product |
United States |
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